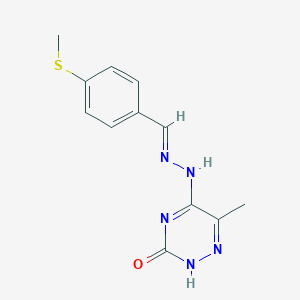
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione is a chemical compound that has been studied for its potential use as a pharmaceutical drug. This compound is also known as EPM and has been shown to have promising results in scientific research.
Wirkmechanismus
The mechanism of action of EPM involves its ability to block dopamine receptors in the brain. This results in a decrease in the activity of the dopamine system, which is thought to be responsible for the symptoms of psychosis.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. These include a decrease in dopamine activity, as well as an increase in the activity of other neurotransmitters, such as serotonin and norepinephrine. EPM has also been shown to have an effect on the immune system, with research suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPM in lab experiments is that it has been shown to be effective in blocking dopamine receptors. This makes it a useful tool for studying the dopamine system and its role in various physiological and pathological processes. However, one limitation of using EPM is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on EPM. One area of interest is the potential use of EPM in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of more effective and less toxic analogs of EPM. Additionally, research is needed to further understand the biochemical and physiological effects of EPM, as well as its mechanism of action.
Synthesemethoden
The synthesis of EPM involves the reaction of 4-ethylphenol and 4-methylpiperidine with carbon disulfide. The resulting product is then treated with hydrochloric acid to produce EPM.
Wissenschaftliche Forschungsanwendungen
EPM has been studied for its potential use as an antipsychotic drug. Research has shown that EPM has a similar mechanism of action to other antipsychotic drugs, such as clozapine and risperidone. EPM has also been studied for its potential use in treating anxiety and depression.
Eigenschaften
Produktname |
(4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methanethione |
|---|---|
Molekularformel |
C15H21NOS |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C15H21NOS/c1-3-17-14-6-4-13(5-7-14)15(18)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
CSDKCZMQBMSDDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CCC(CC2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)